molecular formula C11H17NO3S B7154072 N-[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl]-N-methylthiophene-3-carboxamide

N-[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl]-N-methylthiophene-3-carboxamide

Cat. No.: B7154072
M. Wt: 243.32 g/mol
InChI Key: REIFVGLJICCSBU-UHFFFAOYSA-N
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Description

N-[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl]-N-methylthiophene-3-carboxamide is a complex organic compound with a unique structure that includes a thiophene ring, a carboxamide group, and multiple hydroxyl groups

Properties

IUPAC Name

N-[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl]-N-methylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S/c1-11(7-13,8-14)6-12(2)10(15)9-3-4-16-5-9/h3-5,13-14H,6-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIFVGLJICCSBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C(=O)C1=CSC=C1)(CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl]-N-methylthiophene-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the thiophene ring, followed by the introduction of the carboxamide group. The hydroxyl groups are then added through a series of oxidation and reduction reactions. Specific reagents and conditions used in these steps include methanesulfonic acid for the formation of the thiophene ring and hydrogen peroxide for the oxidation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl]-N-methylthiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while reduction of the carboxamide group can yield primary or secondary amines.

Scientific Research Applications

N-[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl]-N-methylthiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl]-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl]-N-methylbenzamide
  • N-[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl]-N-methylfuran-3-carboxamide

Uniqueness

N-[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl]-N-methylthiophene-3-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to similar compounds with benzene or furan rings. This uniqueness can influence its reactivity and interactions with biological targets .

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